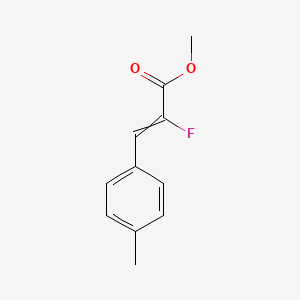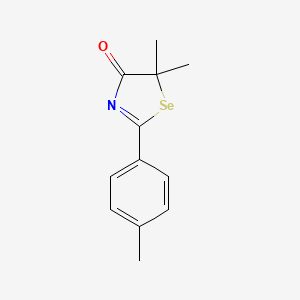
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- is an organoselenium compound with a unique structure that includes a selenazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- typically involves the reaction of 4-methylphenylselenium chloride with 5,5-dimethyl-2,4-dioxohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium methanolate, which facilitates the formation of the selenazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazolone ring to more reduced forms.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced selenazolone compounds, and substituted selenazolone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- include:
2(5H)-Furanone, 5,5-dimethyl-: A structurally related compound with a furanone ring instead of a selenazolone ring.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Another related compound with a dioxaborinane ring.
Uniqueness
The uniqueness of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
Propiedades
Número CAS |
350578-74-4 |
|---|---|
Fórmula molecular |
C12H13NOSe |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(4-methylphenyl)-1,3-selenazol-4-one |
InChI |
InChI=1S/C12H13NOSe/c1-8-4-6-9(7-5-8)10-13-11(14)12(2,3)15-10/h4-7H,1-3H3 |
Clave InChI |
LXJCBJUKTRYQDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=O)C([Se]2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


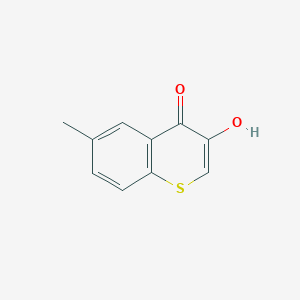

![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
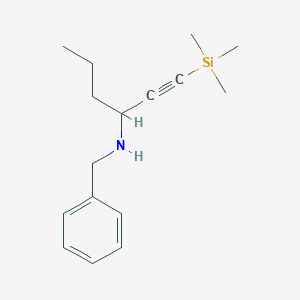
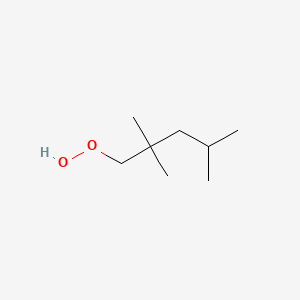
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
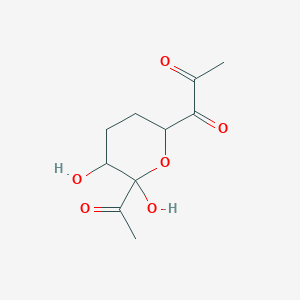
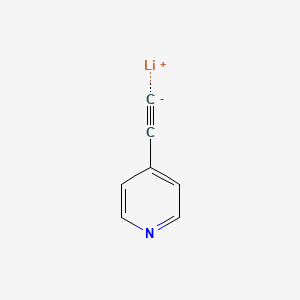

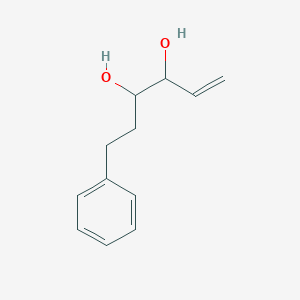
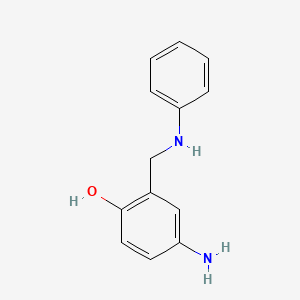
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
